N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide is a useful research compound. Its molecular formula is C17H19FN2O2 and its molecular weight is 302.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Properties : One study discusses a compound structurally similar to N-(5-Amino-2-fluorophenyl)-3-butoxybenzamide, used as a NK1/NK2 antagonist. This compound has been claimed for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Chemical Synthesis and Characterization : Another study presents the synthesis and characterization of a compound related to this compound. This research highlights the importance of correct identification in chemical synthesis, showcasing the challenges in the field of synthetic chemistry (McLaughlin et al., 2016).
Reductive Chemistry in Drug Development : Research into the reductive chemistry of bioreductive drugs, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides insights into their selective toxicity for hypoxic cells. This study is crucial for understanding the reduction chemistry of similar compounds and their potential use in targeting hypoxic tumor cells (Palmer et al., 1995).
Met Kinase Inhibitors : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , shows their potential as potent and selective Met kinase inhibitors. This type of research is critical for developing new treatments for diseases such as cancer (Schroeder et al., 2009).
Fluorescence Studies in Analytical Chemistry : A study on the dual fluorescence of 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, a compound similar to this compound, underscores the utility of fluorescence spectroscopy in rapid analysis of conformational changes in molecules (Matwijczuk et al., 2015).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-11-13(19)7-8-15(16)18/h4-8,10-11H,2-3,9,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMFHHURYMDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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